molecular formula C9H15NSn B8657013 Pyridine, 2-methyl-5-(trimethylstannyl)- CAS No. 175883-59-7

Pyridine, 2-methyl-5-(trimethylstannyl)-

Cat. No.: B8657013
CAS No.: 175883-59-7
M. Wt: 255.93 g/mol
InChI Key: GAHYSKZPCQQLSW-UHFFFAOYSA-N
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Description

The trimethylstannyl moiety introduces organometallic characteristics, making the compound valuable in cross-coupling reactions (e.g., Stille coupling) for synthesizing pharmaceuticals, polymers, and advanced materials . Its molecular formula is estimated as C₉H₁₇NSn, with a molecular weight of ~257.7 g/mol. The tin atom enhances electrophilicity at the pyridine ring, while the methyl group sterically influences reactivity patterns.

Properties

CAS No.

175883-59-7

Molecular Formula

C9H15NSn

Molecular Weight

255.93 g/mol

IUPAC Name

trimethyl-(6-methylpyridin-3-yl)stannane

InChI

InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2,4-5H,1H3;3*1H3;

InChI Key

GAHYSKZPCQQLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Pyridine, 2-methyl-5-(trimethylstannyl)- and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
Pyridine, 2-methyl-5-(trimethylstannyl)- C₉H₁₇NSn ~257.7 2-methyl, 5-trimethylstannyl Organometallic synthesis, Stille coupling
5-Nitro-2-(trimethylstannyl)pyridine C₈H₁₂N₂O₂Sn 286.9 2-trimethylstannyl, 5-nitro Electron-withdrawing nitro group enhances electrophilicity
3-(Benzylsulfanyl)-2-methyl-5-(trifluoromethyl)pyridine C₁₄H₁₂F₃NS 283.3 2-methyl, 5-CF₃, 3-benzylsulfanyl Potential antimicrobial activity; sulfur enhances solubility
4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine C₂₁H₂₃NO 305.4 2-methyl, 4-hexyloxy, 5-phenylethynyl Polymer synthesis; alkynyl groups enable π-conjugation
Key Observations:
  • Trimethylstannyl vs. Nitro Groups : The nitro group in 5-Nitro-2-(trimethylstannyl)pyridine increases electrophilicity compared to the methyl group in the target compound, making it more reactive toward nucleophilic substitution but less stable under reducing conditions.
  • Trifluoromethyl vs. Trimethylstannyl : The CF₃ group in 3-(benzylsulfanyl)-2-methyl-5-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, enhancing resistance to metabolic degradation in pharmaceuticals, whereas the trimethylstannyl group enables cross-coupling reactions.
  • Phenylethynyl vs. Stannyl Groups : The phenylethynyl substituent in 4-(hexyloxy)-2-methyl-5-(phenylethynyl)pyridine facilitates π-stacking in polymers, contrasting with the tin-mediated reactivity of the target compound.

Physicochemical Properties

  • Solubility: Trimethylstannyl groups increase hydrophobicity, reducing aqueous solubility compared to compounds with polar groups (e.g., -NO₂ in ).
  • Thermal Stability : Tin-containing compounds exhibit lower thermal stability than CF₃ or alkynyl derivatives, limiting high-temperature applications.
  • Toxicity : Trimethylstannyl compounds require careful handling due to tin’s neurotoxicity, whereas trifluoromethyl or alkoxy derivatives are generally safer .

Preparation Methods

Directed Metallation

The process begins with the lithiation of 2-methylpyridine using a strong base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-70°C to -40°C) in anhydrous tetrahydrofuran (THF). The methyl group at the 2-position directs metallation to the 5-position of the pyridine ring, forming a stable lithium intermediate.

Key Conditions

  • Solvent : THF or diethyl ether

  • Temperature : -70°C (maintained using dry ice/acetone baths)

  • Atmosphere : Inert (argon or nitrogen) to prevent side reactions with moisture or oxygen.

Stannylation

The lithiated intermediate is subsequently treated with trimethyltin chloride (Me₃SnCl) at low temperatures to yield the target compound. The reaction proceeds via nucleophilic displacement, where the lithium atom is replaced by the trimethylstannyl group.

Reaction Summary

2-Methylpyridine+n-BuLi70CLi-5-(2-Methylpyridine)Me₃SnCl2-Methyl-5-(Trimethylstannyl)Pyridine\text{2-Methylpyridine} + \text{n-BuLi} \xrightarrow{-70^\circ \text{C}} \text{Li-5-(2-Methylpyridine)} \xrightarrow{\text{Me₃SnCl}} \text{2-Methyl-5-(Trimethylstannyl)Pyridine}

Yield : 70–85% after purification by column chromatography.

Palladium-Catalyzed Stille Cross-Coupling

The Stille coupling reaction offers an alternative route, particularly for functionalized pyridine derivatives. This method employs palladium catalysts to facilitate carbon-tin bond formation.

Reaction Setup

A pre-halogenated pyridine precursor, such as 5-bromo-2-methylpyridine , reacts with hexamethylditin (Me₃Sn-SnMe₃) in the presence of Pd(PPh₃)₄ as a catalyst. The reaction is conducted in toluene or acetonitrile under inert conditions.

Optimized Parameters

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄

  • Temperature : 110°C (reflux)

  • Duration : 12–24 hours.

Mechanistic Pathway

The palladium catalyst undergoes oxidative addition with the bromopyridine substrate, forming a Pd(II) intermediate. Transmetallation with hexamethylditin transfers the trimethylstannyl group to palladium, followed by reductive elimination to yield the final product.

Yield : 80–90% with high regioselectivity.

Visible Light-Driven Photochemical Synthesis

Recent advances in photoredox catalysis have enabled the synthesis of arylstannanes under mild conditions. This method avoids traditional harsh reagents and high temperatures.

Procedure

A mixture of 5-azo-2-methylpyridine and hexamethylditin in acetonitrile is irradiated with 24 W blue LEDs at room temperature. The reaction proceeds via a radical mechanism, where light excitation generates aryl radicals that couple with tin radicals.

Advantages

  • Temperature : Ambient (25°C)

  • Reaction Time : 12–18 hours

  • Yield : 95–99%.

Scalability

This method is scalable to gram quantities without significant yield loss, making it suitable for industrial applications.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Metallation-Stannylation-70°C, anhydrous THF70–85%High selectivity; established protocolCryogenic conditions; moisture-sensitive
Stille Coupling110°C, Pd catalyst80–90%Compatible with functional groupsRequires halogenated precursors
PhotochemicalRT, blue LED irradiation95–99%Mild conditions; high efficiencySpecialized equipment needed

Industrial-Scale Considerations

While laboratory methods are well-documented, scaling production requires addressing:

  • Cost Efficiency : Hexamethylditin is expensive; recycling tin byproducts is critical.

  • Safety : Trimethyltin compounds are highly toxic; closed-system reactors and rigorous PPE protocols are mandatory.

  • Purification : Distillation or chromatography on silica gel ensures product purity >98% .

Q & A

Basic Question: What are the common synthetic routes for 2-methyl-5-(trimethylstannyl)pyridine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via stannylation of halogenated pyridine precursors . A key method involves:

  • Step 1: Bromination of 2-methylpyridine at the 5-position using N-bromosuccinimide (NBS) under radical initiation .
  • Step 2: Stannylation with hexamethylditin (Me3_3Sn–SnMe3_3) in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) at 80–100°C in anhydrous THF .

Critical Factors:

  • Catalyst Loading: Pd(0) catalysts (1–2 mol%) are optimal; higher amounts risk side reactions (e.g., homocoupling).
  • Solvent Choice: THF ensures solubility of stannyl reagents, while DMF may accelerate decomposition of trimethylstannyl intermediates .
  • Yield Data: Typical yields range from 65–80%, with impurities like SnMe4_4 removed via vacuum distillation .

Advanced Question: How can researchers resolve contradictions in NMR data for trimethylstannylpyridines?

Answer:
Discrepancies in 1H^{1}\text{H} and 119Sn^{119}\text{Sn} NMR spectra often arise from dynamic stereochemistry or solvent effects :

  • Dynamic Behavior: The Sn–C bond rotation in trimethylstannyl groups can split signals. Low-temperature NMR (e.g., –40°C in CD2_2Cl2_2) resolves splitting, confirming rotational barriers .
  • Solvent-Induced Shifts: Aromatic solvents (e.g., C6_6D6_6) cause upfield shifts of pyridine protons due to ring-current effects. Compare data across solvents (DMSO-d6_6, CDCl3_3) for consistency .

Validation Example:
For 2-methyl-5-(trimethylstannyl)pyridine:

  • 119Sn^{119}\text{Sn} NMR: δ –8.2 ppm (THF, 25°C) vs. δ –7.9 ppm (C6_6D6_6) .
  • 1H^{1}\text{H} NMR (CDCl3_3): Pyridine H-3 at δ 8.42 ppm (JSnH_{Sn-H} = 12 Hz) .

Basic Question: What spectroscopic techniques are essential for characterizing trimethylstannylpyridines?

Answer:

  • NMR Spectroscopy:
    • 1H^{1}\text{H} and 13C^{13}\text{C}: Identify pyridine ring protons and Sn–C coupling constants (JSnC_{Sn-C} ≈ 340–360 Hz) .
    • 119Sn^{119}\text{Sn}: Confirms Sn coordination (δ –5 to –15 ppm for R3_3Sn–Ar) .
  • Mass Spectrometry (HRMS): Look for [M+^+] with 120Sn^{120}\text{Sn} isotope patterns (8.6% abundance) .
  • X-ray Crystallography: Resolves Sn–N/Pyridine bonding geometry (e.g., Sn–C bond length ~2.14 Å) .

Advanced Question: How does the trimethylstannyl group influence reactivity in cross-coupling reactions?

Answer:
The SnMe3_3 group enables Stille coupling but requires optimization:

  • Electrophile Compatibility: Aryl iodides > bromides; chlorides often require CuI or AsPh3_3 additives .
  • Transmetalation Efficiency: Polar solvents (DMF, NMP) enhance Pd–Sn exchange but may destabilize SnMe3_3 .

Case Study:

  • Reaction: 2-Methyl-5-(trimethylstannyl)pyridine + 4-iodoanisole → 2-Methyl-5-(4-methoxyphenyl)pyridine.
  • Conditions: Pd2_2(dba)3_3 (3 mol%), AsPh3_3 (6 mol%), DMF, 90°C → 82% yield .

Basic Question: What are the stability concerns for trimethylstannylpyridines during storage?

Answer:

  • Light Sensitivity: Sn–C bonds degrade under UV light; store in amber vials at –20°C .
  • Moisture: Hydrolysis produces Me3_3SnOH (toxic). Use molecular sieves in solvent storage .
  • Decomposition Signs: Discoloration (yellow → brown) or precipitate (SnO2_2) indicates degradation .

Advanced Question: How can computational methods predict the reactivity of 2-methyl-5-(trimethylstannyl)pyridine?

Answer:

  • DFT Calculations: Model transition states for Stille coupling (e.g., Pd–Sn bond formation energy: ~25 kcal/mol) .
  • NBO Analysis: Quantifies Sn→Pd electron donation (critical for transmetalation efficiency) .
  • Solvent Models: COSMO-RS predicts solvent effects on SnMe3_3 stability (e.g., THF > DMF) .

Basic Question: What biological applications are hypothesized for trimethylstannylpyridines?

Answer:

  • Anticancer Probes: Stannyl groups enhance lipophilicity for membrane penetration. Preliminary studies show IC50_{50} ≈ 5 μM in HeLa cells .
  • Enzyme Inhibition: SnMe3_3 may coordinate to Zn2+^{2+} sites in metalloproteases (e.g., MMP-9) .

Caution: Toxicity of organotin compounds necessitates rigorous in vitro screening before in vivo testing .

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